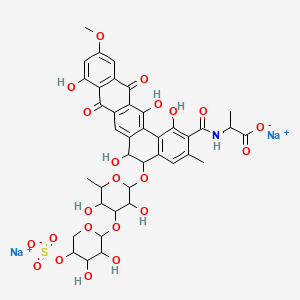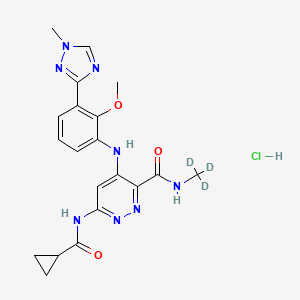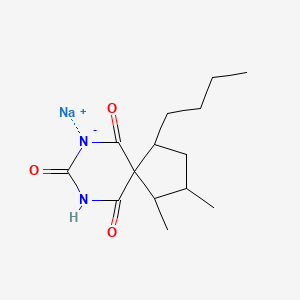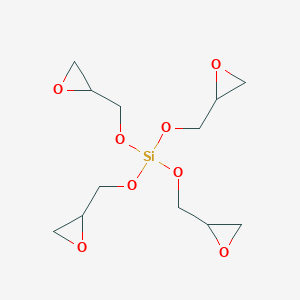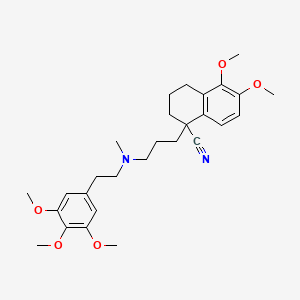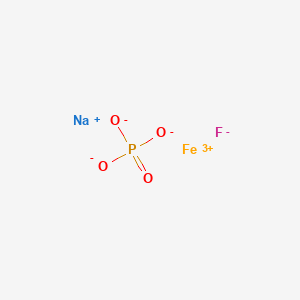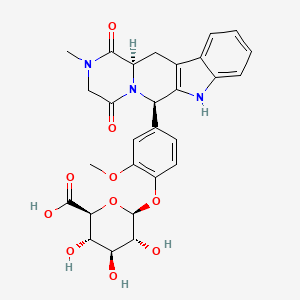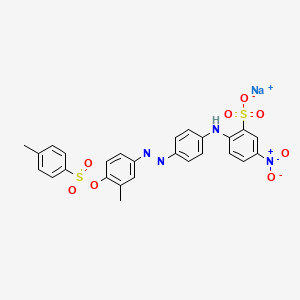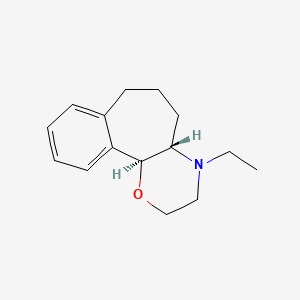
Variecoxanthone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Variecoxanthone A is a prenylated xanthone compound isolated from the fungus Aspergillus variecolor. It is known for its unique chemical structure and potential biological activities. The molecular formula of this compound is C20H20O5, and it has a molecular weight of 340.3698 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Variecoxanthone A can be synthesized through the biosynthesis of fungal metabolites. The process involves the conversion of various precursors into the final compound. One of the key steps in the synthesis is the acid-catalyzed cyclization of the variecoxanthone-A-derived compound, 1-formyl-8-hydroxy-3-methyl-2-(3-methylbut-2-enyloxy)xanthone .
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Aspergillus variecolor under controlled conditions to maximize the yield of the compound. The metabolites are then extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Variecoxanthone A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various hydroxylated, methylated, and prenylated derivatives of this compound .
Scientific Research Applications
Variecoxanthone A has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the biosynthesis of xanthones and their derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: this compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Variecoxanthone A involves its interaction with various molecular targets and pathways. It has been shown to modulate key signaling pathways such as the PI3K/Akt and MAPK pathways, which are important for cell proliferation and apoptosis . The compound also exhibits cytotoxic activity against cancer cells by inducing apoptosis and autophagy .
Comparison with Similar Compounds
- Shamixanthone
- Emericellin
- Epishamixanthone
- Tajixanthone
Comparison: Variecoxanthone A is unique due to its specific prenylation pattern and hydroxylation sites. Compared to similar compounds like shamixanthone and tajixanthone, this compound has distinct structural features that contribute to its unique biological activities .
Properties
CAS No. |
55812-94-7 |
|---|---|
Molecular Formula |
C20H20O5 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
8-hydroxy-1-(hydroxymethyl)-3-methyl-2-(3-methylbut-2-enoxy)xanthen-9-one |
InChI |
InChI=1S/C20H20O5/c1-11(2)7-8-24-20-12(3)9-16-17(13(20)10-21)19(23)18-14(22)5-4-6-15(18)25-16/h4-7,9,21-22H,8,10H2,1-3H3 |
InChI Key |
YZRMQCFQSYXWHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1OCC=C(C)C)CO)C(=O)C3=C(C=CC=C3O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


